Killer III

Vue d'ensemble

Description

Killer III is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Applications De Recherche Scientifique

Mechanism of Killer Gene Activation : This study focuses on the hok/sok, srnB, and pnd systems of plasmids R1, F, and R438, which kill plasmid-free segregants. The research explores the role of antisense RNA and RNase III in the rapid cleavage and decay of killer mRNAs in these systems (Gerdes et al., 1992).

Expression of RNase III of Escherichia coli in Yeast : This paper examines the lethal effects of expressing the double-stranded RNA-specific RNase III of Escherichia coli in Saccharomyces cerevisiae. It explores the interaction between RNase III and various RNAs in yeast, including killer RNA (Pines et al., 1988).

NKG2D Ligands in Colorectal Cancer : Investigating the expression of NKG2D ligands in colorectal cancer, this study found that high expression levels of certain ligands were associated with improved patient survival. The research suggests an immunoediting mechanism in tumor evolution (McGilvray et al., 2009).

Natural Killer Cell Immunotherapy in Pancreatic Cancer : Two studies explored the use of irreversible electroporation combined with allogeneic natural killer cell therapy in treating advanced pancreatic cancer, showing significant improvements in patient outcomes (Lin et al., 2017a), (Lin et al., 2017b).

Cytokine-Induced Killer Cell Immunotherapy in Lung Cancer : This clinical study assessed the efficacy of cytokine-induced killer cell immunotherapy following chemotherapy in patients with non-small cell lung cancer, showing significant improvement in survival rates (Li et al., 2012).

Systematic Review on CIK Cells for Solid Carcinomas : A pooled analysis evaluated the efficacy and safety of cytokine-induced killer (CIK) cell therapy for solid carcinomas, finding improved survival and reduced adverse effects from chemotherapy (Ma et al., 2012).

Effect of KIR Alloreactivity in Umbilical Cord Blood Transplant : This study examined the impact of killer-immunoglobulin receptor-ligand mismatch in umbilical cord blood transplants, highlighting the negative effect on recipients after reduced intensity conditioning (Brunstein et al., 2008).

NK Activity in Advanced Endometriosis : Research investigated the effects of a GnRH agonist on natural killer activity in patients with advanced endometriosis, showing a positive immunomodulating effect during treatment (Garzetti et al., 1996).

Propriétés

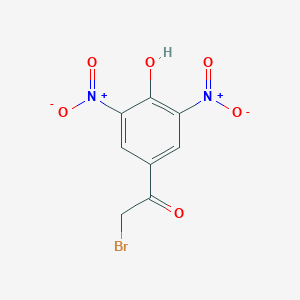

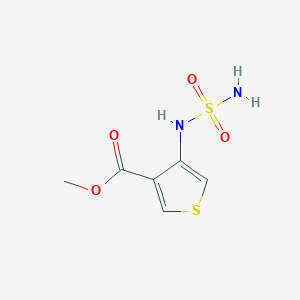

IUPAC Name |

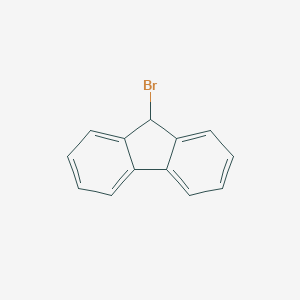

2-bromo-1-(4-hydroxy-3,5-dinitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O6/c9-3-7(12)4-1-5(10(14)15)8(13)6(2-4)11(16)17/h1-2,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNFNGVYNQTWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152835 | |

| Record name | alpha-Bromo-4-hydroxy-3,5-dinitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Killer III | |

CAS RN |

120388-18-3 | |

| Record name | alpha-Bromo-4-hydroxy-3,5-dinitroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120388183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Bromo-4-hydroxy-3,5-dinitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

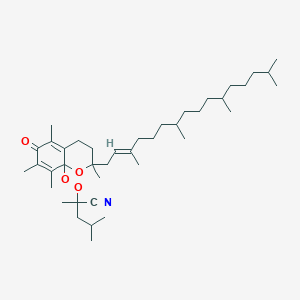

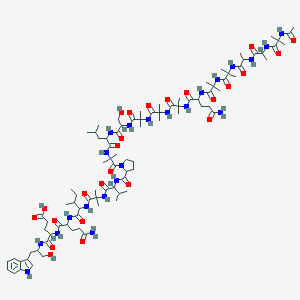

![Methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B49955.png)

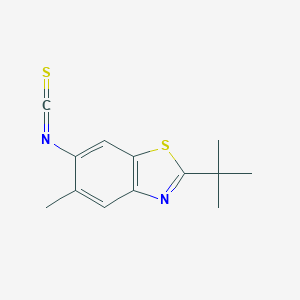

![(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide](/img/structure/B49994.png)